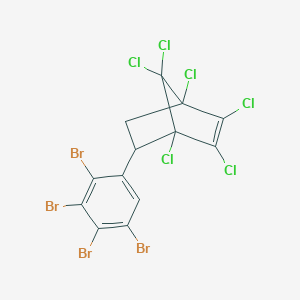
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene
Descripción general
Descripción
Synthesis Analysis
The synthesis of bicyclic compounds like 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene often involves multistep chemical reactions, starting from simpler bicyclic precursors. For example, the generation of bicyclo[4.1.0]hept-1,6-ene via the elimination of 1-chloro-2-(trimethysilyl)bicyclo[4.1.0]heptane showcases the complexity of reactions leading to bicyclic structures (Billups et al., 1996).
Molecular Structure Analysis
The structural analysis of bicyclic compounds, including X-ray diffraction methods, reveals intricate details about their molecular architecture. The crystal and molecular structures of various bicyclo[2.2.1]hept-2-ene derivatives have been resolved, showing the complexity and diversity of these molecules (Keller et al., 1995).
Chemical Reactions and Properties
Bicyclic compounds undergo a variety of chemical reactions, including dimerization, oxidation, and rearrangements, showcasing their reactive nature. For instance, bicyclo[4.1.0]hept-1,6-ene dimerizes through ene reactions forming diastereomeric cyclopropenes and undergoes oxidation to yield carbonyl products (Billups et al., 1996).
Physical Properties Analysis
The physical properties, including crystal structures and hydrogen-bonding characteristics, of bicyclic compounds are crucial for understanding their behavior in different environments. The crystal structures of 2-chlorobicyclo[2.2.1]hept-5-en-2-carboxamide derivatives reveal insights into their absolute configuration and hydrogen-bonding properties (Plettner et al., 2005).
Chemical Properties Analysis
The chemical properties of bicyclic compounds are largely determined by their molecular structure and reactivity. For example, the study of pyramidalization in derivatives of bicyclo[5.1.0]oct-1(7)-enes and tetramethylbicyclo[4.1.0]hept-1(6)-enes provides insights into the factors influencing the chemical behavior of these molecules (Irngartinger et al., 2000).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Fragmentation : This compound is utilized in the preparation of 1-(3′-cyclopentenyl)-2-alkanones, as described by Snowden (1983) in "Fragmentation of Homoallylic Alkoxides. Preparation of 1‐(3′‐cyclopentenyl)‐2‐alkanones from 2‐substituted bicyclo[2.2.1]hept‐5‐en‐2‐ols" (Snowden, 1983).
Pharmacological Research : Compounds like N-substituted bicyclo [2.2.1] hept-5-ene-2,3-dicarboximides, related to the hexachloro compound, have been identified to possess anticonvulsant activity, as shown in the study "Synthesis and anticonvulsant activity of a series of N-substituted bicyclo [2.2.1] hept-5-ene-2,3-dicarboximides" by Obniska et al. (2005) (Obniska et al., 2005).
Energy and Material Science : The study "Synthesis of precursors of C4 and C5 cumulenones" by Brown et al. (1985) highlights the role of synthesized compounds like 1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene in the production of ozone and greenhouse gases (Brown et al., 1985).
Crystallography : The crystal structures of derivatives of this compound have been investigated, providing insights into their molecular arrangements. This is exemplified in the research "Diels-alder adducts of maleic anhydride and dienes: new compounds by crystallization" by Bolte et al. (2000) (Bolte et al., 2000).
Polymer Science : The potential for ring opening polymerization of related compounds under certain conditions is explored in "Metathesis polymerization of fluorinated bicyclo[2.2.1]-hept-2-enes and bicyclo[2.2.1]hepta-2,5-dienes" by Feast and Wilson (1980) (Feast & Wilson, 1980).
Drug Development : The enzyme-catalyzed stereoselective synthesis of novel carbasugar derivatives, as investigated in the study "Enzyme‐Catalyzed Stereoselective Synthesis of Two Novel Carbasugar Derivatives" by Gümüş and Tanyeli (2010), suggests applications in drug development (Gümüş & Tanyeli, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Br4Cl6/c14-5-1-3(6(15)8(17)7(5)16)4-2-11(20)9(18)10(19)12(4,21)13(11,22)23/h1,4H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHYHWKJTYWPNCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC(=C(C(=C3Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Br4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143677 | |
| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo(2.2.1)hept-2-ene | |
CAS RN |
59926-81-7, 34571-16-9 | |
| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59926-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-27881 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034571169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]hept-2-ene, 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,7,7-hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




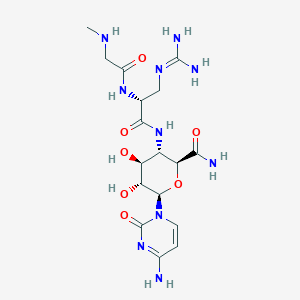

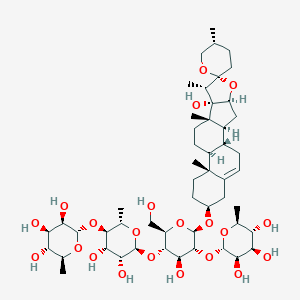
![[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate](/img/structure/B28135.png)
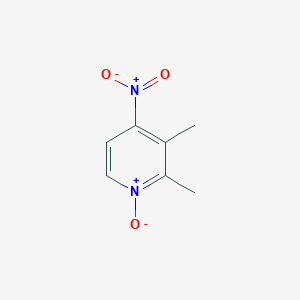
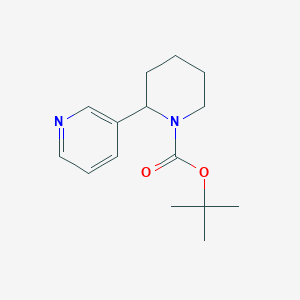
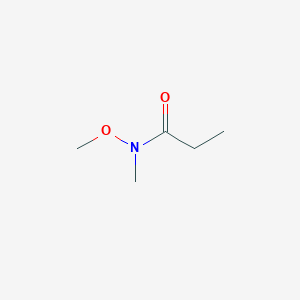

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/structure/B28149.png)

![(3S,4R,5S,6S,8S,9R,10S,13R,14S,15R,17R)-17-[(2R)-5-[(2R,3R,4S,5S)-4-Hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,4,6,8,15-pentol](/img/structure/B28151.png)

